1-(3-Bromopropyl)-4-(1-phenylethenyl)benzene
CAS No.: 221343-17-5
Cat. No.: VC20580797
Molecular Formula: C17H17Br
Molecular Weight: 301.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 221343-17-5 |
|---|---|
| Molecular Formula | C17H17Br |
| Molecular Weight | 301.2 g/mol |
| IUPAC Name | 1-(3-bromopropyl)-4-(1-phenylethenyl)benzene |
| Standard InChI | InChI=1S/C17H17Br/c1-14(16-7-3-2-4-8-16)17-11-9-15(10-12-17)6-5-13-18/h2-4,7-12H,1,5-6,13H2 |
| Standard InChI Key | ALCBXUVBKQTPAI-UHFFFAOYSA-N |
| Canonical SMILES | C=C(C1=CC=CC=C1)C2=CC=C(C=C2)CCCBr |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 1-(3-bromopropyl)-4-(1-phenylethenyl)benzene consists of a central benzene ring substituted at the para position with a 3-bromopropyl chain () and at the adjacent position with a 1-phenylethenyl group () . The bromopropyl group introduces electrophilic character, while the styrenic moiety enables participation in polymerization and cross-coupling reactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 301.227 g/mol |
| Exact Mass | 300.051 g/mol |
| LogP (Partition Coefficient) | 5.08 |
| Purity (Commercial) | ≥ 98% |
Data on melting and boiling points remain unspecified in available literature, though the compound is typically handled as a solid at room temperature . Its high LogP value suggests significant hydrophobicity, favoring solubility in organic solvents like dichloromethane or tetrahydrofuran.
Synthesis Methodologies
The synthesis of 1-(3-bromopropyl)-4-(1-phenylethenyl)benzene involves multi-step organic transformations. A representative route, as described by Zhao et al. (2005), proceeds as follows:
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Friedel-Crafts Alkylation: Benzene is alkylated with 3-bromopropyl chloride in the presence of a Lewis acid (e.g., ) to yield 1-(3-bromopropyl)benzene .
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Styrenation: The intermediate undergoes Heck coupling with styrene derivatives to introduce the 1-phenylethenyl group, catalyzed by palladium complexes .
Alternative methodologies utilize iterative strategies for functionalization. For example, Sugiyama et al. (2006) employed 1-(3-bromopropyl)-4-(1-phenylethenyl)benzene as a key building block in the synthesis of asymmetric star polymers via living anionic polymerization . This approach ensures precise control over molecular architecture, critical for advanced material design.
Reactivity and Chemical Behavior
The compound’s reactivity is dominated by two functional groups:
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Bromopropyl Chain: Participates in nucleophilic substitutions (e.g., with amines or thiols) and cross-coupling reactions (e.g., Suzuki-Miyaura) .
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1-Phenylethenyl Group: Undergoes radical polymerization, Diels-Alder cycloadditions, and electrophilic aromatic substitutions .
Notably, the bromine atom’s leaving group ability enables its use in iterative synthesis. In polymer chemistry, it serves as a initiator site for anionic polymerization, allowing sequential addition of monomer segments . For instance, reaction with living polystyrene anions yields star-shaped polymers with controlled arm lengths and compositions .
Applications in Polymer Science
1-(3-Bromopropyl)-4-(1-phenylethenyl)benzene has emerged as a critical reagent in the synthesis of asymmetric star polymers. As demonstrated by Hirao et al. (2006), the compound’s dual functionality facilitates iterative methodologies:
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Linking Reaction: Living anionic polymers (e.g., poly(4-methylstyrene)) react with the bromopropyl site, forming a covalent bond .
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Chain Extension: The resultant anion reacts in situ with additional monomers or functionalizing agents, enabling precise branching .
This iterative process has produced polymers with up to 63 arms, each comprising distinct polymeric segments (e.g., polystyrene, poly(4-methoxystyrene)) . Such materials exhibit tailored thermal and mechanical properties, making them suitable for nanotechnology and drug delivery systems.
Industrial and Scalability Considerations
Scalable synthesis of 1-(3-bromopropyl)-4-(1-phenylethenyl)benzene requires optimization of:
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Reaction Conditions: Temperature (typically 0–25°C), solvent polarity, and catalyst loading .
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Purification Techniques: Column chromatography or recrystallization to achieve ≥ 98% purity .
Batch reactors are commonly employed, though continuous flow systems could enhance yield and reduce waste.
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